molecular formula C15H24N4O2 B7094583 N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide

N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B7094583
M. Wt: 292.38 g/mol
InChI Key: DXLKEEABLGGTAK-UHFFFAOYSA-N
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Description

N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxymethyl group and a carboxamide group, along with a pyridine ring substituted with an ethylamino group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-2-16-14-9-13(3-6-17-14)10-18-15(21)19-7-4-12(11-20)5-8-19/h3,6,9,12,20H,2,4-5,7-8,10-11H2,1H3,(H,16,17)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLKEEABLGGTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)CNC(=O)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common synthetic route includes the following steps:

    Preparation of 2-(ethylamino)pyridine: This can be achieved by reacting 2-chloropyridine with ethylamine under reflux conditions.

    Formation of the piperidine intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, piperidine, and a suitable amine.

    Coupling of intermediates: The final step involves coupling the 2-(ethylamino)pyridine with the piperidine intermediate using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylamino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    tert-Butylamine: An aliphatic primary amine used in organic synthesis.

    Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of complex organic molecules.

Uniqueness

N-[[2-(ethylamino)pyridin-4-yl]methyl]-4-(hydroxymethyl)piperidine-1-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.

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